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Introduction
Nanopore-based assays (NAnPP) offer powerful solutions for high-throughput, real-time

analysis of nucleic acids and proteins, with significant applications in research and drug

development. The reliability and reproducibility of NAnPP data are paramount for drawing

accurate conclusions. Implementing a robust set of experimental controls is essential for

monitoring assay performance, identifying potential sources of error, and ensuring the validity

of the results.

These application notes provide detailed protocols and recommendations for the use of

positive, negative, and internal controls in NAnPP workflows. Adherence to these guidelines

will enable researchers to generate high-quality, reliable data for applications ranging from

genomic sequencing to biomarker discovery.

The Importance of Controls in NAnPP
Experimental controls are indispensable for:

Quality Control: Assessing the performance of reagents, instruments, and the overall

experimental workflow.
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Troubleshooting: Pinpointing the source of suboptimal results or experimental failure.

Data Interpretation: Providing a baseline for accurate data analysis and interpretation.

Assay Validation: Ensuring the assay is performing as expected and is fit for its intended

purpose.

A comprehensive control strategy should incorporate positive, negative, and internal controls at

various stages of the NAnPP workflow, from sample preparation to data analysis.

Types of Experimental Controls
Positive Controls
Positive controls are well-characterized samples that are expected to yield a predictable,

positive result. They are crucial for confirming that the experimental workflow, including library

preparation and sequencing, is functioning correctly.

Examples:

Oxford Nanopore Technologies (ONT) DNA Control Strand (DCS): A 3.6 kb DNA fragment of

the Lambda phage genome used to verify the performance of DNA library preparation and

sequencing.[1]

Oxford Nanopore Technologies (ONT) RNA Control Strand (RCS): An in vitro transcribed

RNA molecule from the yeast ENO2 gene, used to assess the performance of direct RNA

sequencing workflows.[2]

Negative Controls
Negative controls are samples that are expected to yield a negative or null result. They are

essential for detecting contamination introduced during the experimental process.

Examples:

No-Template Control (NTC): A control reaction that includes all the components of the library

preparation except for the input nucleic acid. Nuclease-free water is typically used as a
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substitute. This control is critical for PCR-based nanopore workflows to detect contamination

from reagents or the environment.[3][4]

No-Input Library Preparation Control: A control where the entire library preparation process is

performed without the addition of a sample. This helps to identify contamination from the

library preparation kits themselves.

Internal/Spike-in Controls
Internal, or spike-in, controls are exogenous molecules of known sequence and concentration

that are added to the experimental sample. They are valuable for monitoring the efficiency of

the workflow, assessing the limit of detection, and for data normalization.

Examples:

ERCC RNA Spike-In Mixes: A set of in vitro transcribed RNA molecules of varying lengths

and concentrations, commonly used in RNA sequencing experiments to assess dynamic

range, and lower limit of detection.

Sequ-In Synthetic RNA Spike-Ins: Synthetic RNA controls that can be used to test

quantification accuracy and the ability to detect differential expression.

Quantitative Data and Interpretation
The following tables summarize the key performance metrics and expected outcomes for the

recommended experimental controls.

Table 1: Positive Control Performance Metrics
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Control Type Key Metrics Expected Outcome
Potential Issues if
Outcome is Not
Met

DNA Control Strand

(DCS)

- Read Count- Read

Identity (%)- Read

Length (N50)

- Detectable number

of reads mapping to

the control sequence-

High read identity

(>95%) to the

reference sequence-

N50 close to the

expected fragment

size (e.g., ~3.6 kb)

- Low/No Reads:

Problem with library

preparation (ligation

failure), sequencing

run, or loading.- Low

Identity: Issue with

basecalling accuracy,

sequencing chemistry,

or flow cell health.-

Low N50: Excessive

fragmentation during

library preparation.

RNA Control Strand

(RCS)

- Read Count- Read

Identity (%)- Full-

length Reads (%)

- Sufficient reads

mapping to the control

sequence- High read

identity (>90%) to the

reference sequence-

High percentage of

full-length reads

- Low/No Reads:

Inefficient reverse

transcription or

adapter ligation, RNA

degradation.- Low

Identity: Issue with

basecalling,

sequencing

chemistry.- Low

Percentage of Full-

length Reads: RNA

degradation,

inefficient reverse

transcription.

Table 2: Negative Control Performance Metrics
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Control Type Key Metrics Expected Outcome
Potential Issues if
Outcome is Not
Met

No-Template Control

(NTC)
- Read Count

- Zero or a negligible

number of reads.

- Significant number of

reads: Contamination

of PCR reagents,

primers, or general lab

environment.

No-Input Library Prep

Control
- Read Count

- Zero or a negligible

number of reads.

- Significant number of

reads: Contamination

of library preparation

reagents.

Table 3: Internal/Spike-in Control Performance Metrics

Control Type Key Metrics Expected Outcome
Potential Issues if
Outcome is Not
Met

ERCC/Sequ-In RNA

Spike-Ins

- Read counts

correlate with input

concentrations- Limit

of Detection

- A strong positive

correlation between

the log of the input

concentration and the

log of the read

counts.- Detection of

low-concentration

spike-ins.

- Poor Correlation:

Issues with library

preparation efficiency,

PCR bias, or

quantification.- Failure

to Detect Low-

Concentration Spike-

ins: Low sequencing

depth, inefficient

library preparation, or

RNA degradation.

Experimental Workflows and Protocols
The following diagrams and protocols outline the integration of controls into a standard

Nanopore-based assay workflow.
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Generalized NAnPP Experimental Workflow with
Controls

Sample & Library Preparation

Sequencing & Analysis

Controls

Nucleic Acid
Extraction

Input QC
(Quantification & Purity)

Library Preparation
(End-prep, Ligation)

Library QC
(Quantification)

Flow Cell Priming
& Loading

Real-time Sequencing
(MinKNOW)

Basecalling

Downstream Data
Analysis

Negative Control
(Extraction Blank)

Negative Control
(NTC/No-Input)

Positive Control
(DCS/RCS)

Internal/Spike-in
Control
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Caption: Integration of controls into the NAnPP workflow.

Protocol: DNA Sequencing with Positive and Negative
Controls
This protocol describes a typical DNA sequencing workflow using the Oxford Nanopore

Ligation Sequencing Kit with the inclusion of a positive (DCS) and a negative (NTC) control.

Materials:

DNA sample(s)

DNA Control Strand (DCS)

Nuclease-free water

Ligation Sequencing Kit (e.g., SQK-LSK114)

NEBNext FFPE DNA Repair Mix

NEBNext Ultra II End Repair/dA-Tailing Module

NEBNext Quick Ligation Module

Agencourt AMPure XP beads

Freshly prepared 70% ethanol

Elution Buffer

Nanopore flow cell

Sequencing device (e.g., MinION)

Procedure:

Input DNA Quantification and QC:
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Quantify the input DNA for each sample using a fluorometric method (e.g., Qubit).

Assess purity using a spectrophotometer (e.g., NanoDrop), aiming for a 260/280 ratio of

~1.8 and a 260/230 ratio of 2.0-2.2.[5]

Control Setup:

Experimental Samples: Prepare your experimental DNA samples according to the kit

protocol (typically 1 µg of DNA).

Positive Control (DCS): In a separate tube, use the recommended amount of DCS as the

input DNA.

Negative Control (NTC): In another tube, substitute the input DNA with an equal volume of

nuclease-free water.[4]

Library Preparation (perform for all samples and controls in parallel):

DNA Repair and End-Prep:

Combine the input DNA (or water for NTC) with the FFPE DNA Repair Mix and End-

Prep reaction buffer and enzyme mix.

Incubate as recommended by the protocol (e.g., 20°C for 5 minutes, 65°C for 5

minutes).

Adapter Ligation:

Add the sequencing adapters, Ligation Buffer, and Quick T4 DNA Ligase to the end-

prepped DNA.

Incubate at room temperature for 10 minutes.

Clean-up:

Purify the adapter-ligated DNA using AMPure XP beads and wash with 70% ethanol.

Elute the library in Elution Buffer.
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Library Quantification:

Quantify the final library concentration for each sample and the positive control using a

fluorometric method. The NTC should have no detectable library.

Flow Cell Priming and Loading:

Prime the Nanopore flow cell according to the manufacturer's instructions.

Prepare the sequencing mix by combining the Sequencing Buffer, Loading Beads, and the

appropriate amount of the prepared library.

Load the sequencing mix onto the flow cell.

Sequencing and Data Analysis:

Start the sequencing run on the MinKNOW software.

After the run, perform basecalling.

Analyze the data for the controls as described in Table 1 and Table 2.

Protocol: Direct RNA Sequencing with Internal Spike-in
Controls
This protocol outlines the use of ERCC RNA Spike-In controls in a direct RNA sequencing

experiment.

Materials:

Total RNA sample(s)

ERCC RNA Spike-In Mix

Direct RNA Sequencing Kit (e.g., SQK-RNA004)

Poly(A) tailing reaction components (if required)
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Agencourt RNAClean XP beads or equivalent

Nuclease-free water

Nanopore flow cell

Sequencing device

Procedure:

Input RNA Quantification and QC:

Quantify the total RNA using a fluorometric method (e.g., Qubit RNA HS Assay).

Assess RNA integrity using a Bioanalyzer or similar instrument.

Spike-in Addition:

Based on the amount of input RNA, add a predetermined amount of the ERCC RNA

Spike-In Mix to each experimental sample. The amount to add will depend on the desired

final percentage of spike-in reads.

Library Preparation:

Poly(A) Tailing (if starting with non-polyadenylated RNA): Perform poly(A) tailing on the

RNA/spike-in mixture.

Reverse Transcription and Adapter Ligation: Follow the Direct RNA Sequencing Kit

protocol to perform reverse transcription and ligate the sequencing adapters.

Clean-up: Purify the final library using RNAClean XP beads.

Flow Cell Priming, Loading, and Sequencing:

Proceed with flow cell priming, loading, and sequencing as described in the DNA

sequencing protocol.

Data Analysis:
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After basecalling, align the reads to a combined reference containing the organism's

transcriptome and the ERCC spike-in sequences.

Analyze the read counts for the ERCC transcripts to assess the correlation with their

known input concentrations.

Troubleshooting Based on Control Outcomes
The outcome of the control experiments can provide valuable insights into troubleshooting a

failed or suboptimal NAnPP experiment.

Start Troubleshooting

Positive Control (DCS/RCS) Failed?

Negative Control (NTC) Shows Reads?

No

Issue with Library Prep Reagents/Protocol

Yes

Spike-in Correlation Poor?

No

Contamination in Reagents/Environment

Yes

Input Sample QC Passed?

No

Quantification Issue or PCR Bias

Yes

Problem with Input Sample Quality

No

Proceed with Sample Analysis

Yes

Issue with Sequencing Run/Flow Cell

If library prep appears ok
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Caption: A decision tree for troubleshooting NAnPP experiments.

Conclusion
The systematic use of positive, negative, and internal controls is a cornerstone of robust and

reliable Nanopore-based assays. By integrating these controls into the experimental workflow

and carefully analyzing their outcomes, researchers can ensure the quality and validity of their

data, leading to more accurate and impactful scientific conclusions. These application notes

provide a framework for implementing a comprehensive control strategy, empowering

researchers in academia and industry to harness the full potential of NAnPP technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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